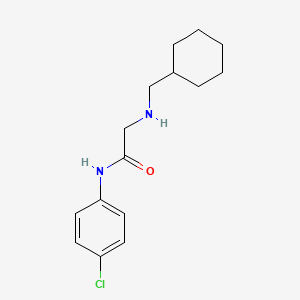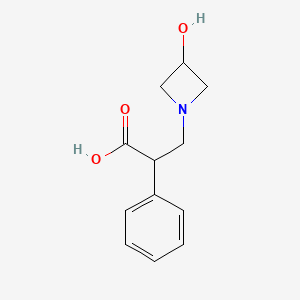
3-(3-Hydroxyazetidin-1-yl)-2-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Hydroxyazetidin-1-yl)-2-phenylpropanoic acid is an organic compound with a unique structure that includes a hydroxyazetidine ring and a phenylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyazetidin-1-yl)-2-phenylpropanoic acid typically involves the reaction of azetidine derivatives with phenylpropanoic acid under specific conditions. One common method includes the use of a base to deprotonate the azetidine, followed by nucleophilic substitution with phenylpropanoic acid. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyazetidin-1-yl)-2-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
3-(3-Hydroxyazetidin-1-yl)-2-phenylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-(3-Hydroxyazetidin-1-yl)-2-phenylpropanoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyazetidine ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylpropanoic acid moiety can also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Hydroxyazetidin-1-yl)benzoic acid: This compound has a similar azetidine ring but differs in the aromatic moiety.
(3-Hydroxyazetidin-1-yl)(phenyl)methanone: Another compound with a hydroxyazetidine ring, but with a different functional group attached to the phenyl ring.
Uniqueness
3-(3-Hydroxyazetidin-1-yl)-2-phenylpropanoic acid is unique due to its specific combination of the hydroxyazetidine ring and phenylpropanoic acid moiety. This structure provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
3-(3-hydroxyazetidin-1-yl)-2-phenylpropanoic acid |
InChI |
InChI=1S/C12H15NO3/c14-10-6-13(7-10)8-11(12(15)16)9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16) |
InChI Key |
JEICLXARZQDUMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC(C2=CC=CC=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


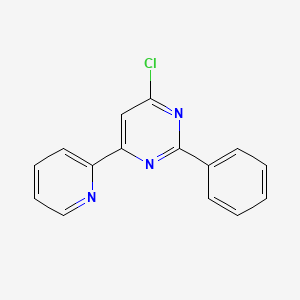
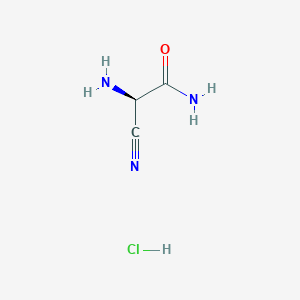


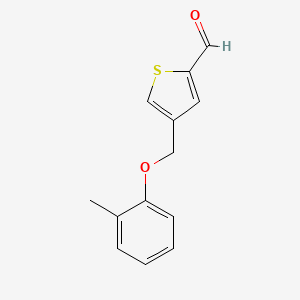
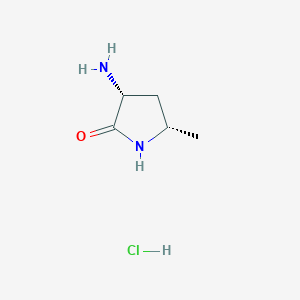


![1-[(Tert-butoxy)carbonyl]-4-(methoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B12985804.png)
![Rel-5-benzyl 1-(tert-butyl) (2S,3aR,7aS)-2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12985817.png)
![N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12985837.png)
